molecular formula C23H21N3O3S B11659524 (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B11659524
M. Wt: 419.5 g/mol
InChI Key: YTTRCZUHCIRFCK-VCHYOVAHSA-N
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Description

(2E)-2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which (2E)-2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE exerts its effects involves interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (2E)-2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C23H21N3O3S/c1-15-4-6-16(7-5-15)11-19-14-25-23(30-19)26-22(27)18(13-24)10-17-8-9-20(28-2)21(12-17)29-3/h4-10,12,14H,11H2,1-3H3,(H,25,26,27)/b18-10+

InChI Key

YTTRCZUHCIRFCK-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C#N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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